molecular formula C15H16FNO3S2 B2557188 N-(2-(5-acetylthiophen-2-yl)ethyl)-4-fluoro-2-methylbenzenesulfonamide CAS No. 2034596-43-3

N-(2-(5-acetylthiophen-2-yl)ethyl)-4-fluoro-2-methylbenzenesulfonamide

Cat. No. B2557188
CAS RN: 2034596-43-3
M. Wt: 341.42
InChI Key: IKIIAFYCTFDKSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2-(5-acetylthiophen-2-yl)ethyl)-4-fluoro-2-methylbenzenesulfonamide” is a complex chemical compound. It contains a total of 39 bonds, including 23 non-H bonds, 13 multiple bonds, 7 rotatable bonds, 3 double bonds, 10 aromatic bonds, 2 five-membered rings, 2 secondary amides (aliphatic), 1 ketone (aromatic), and 2 Thiophenes .


Synthesis Analysis

The synthesis of thiophene derivatives, which this compound is a part of, often involves the Gewald synthesis . This process involves the reaction of different nucleophiles and electrophiles .


Molecular Structure Analysis

The molecular structure of this compound includes a thiophene ring, which is a five-membered heteroaromatic compound containing a sulfur atom . The structure also includes an acetyl group attached to the thiophene ring, an ethyl group, a fluoro group, and a methylbenzenesulfonamide group .


Chemical Reactions Analysis

Thiophene, a key component of this compound, is known to easily react with electrophiles . The reactivity of the compound can be influenced by the substituents at position-2 of the thiophene ring .

Scientific Research Applications

Selective Cyclooxygenase-2 Inhibitors

A study by Hashimoto et al. (2002) focused on the synthesis and evaluation of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives as selective cyclooxygenase-2 (COX-2) inhibitors. The introduction of a fluorine atom in the structure was found to preserve COX-2 potency and significantly increase COX-1/COX-2 selectivity, leading to the identification of a potent and selective COX-2 inhibitor, JTE-522, which is currently in phase II clinical trials for treating rheumatoid arthritis, osteoarthritis, and acute pain (Hashimoto et al., 2002).

Anticancer and Anti-HCV Agents

Küçükgüzel et al. (2013) synthesized novel N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamides and evaluated their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV NS5B RNA-dependent RNA polymerase (RdRp) activities. The compounds displayed potential therapeutic properties, with one particular compound showing significant anticancer activity against 60 human tumor cell lines without causing tissue damage in liver, kidney, colon, and brain compared to untreated controls or celecoxib (Küçükgüzel et al., 2013).

Fluorophores for Zinc(II) Detection

Coleman et al. (2010) described the preparation and characterization of a Zn2+ specific fluorophore, highlighting its potential for detecting zinc ions in biological systems. This research contributes to understanding the role of zinc in biological processes and developing tools for its detection (Coleman et al., 2010).

Corrosion Inhibition

Kaya et al. (2016) investigated the adsorption and corrosion inhibition properties of piperidine derivatives on iron corrosion, demonstrating the potential of these compounds in protecting against metal corrosion in industrial applications (Kaya et al., 2016).

Enzyme Inhibition Studies

Riaz (2020) synthesized and evaluated a series of new N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides for enzyme inhibition potential, specifically targeting acetylcholinesterase (AChE) and α-glucosidase. This study showcases the therapeutic potential of these compounds in treating diseases associated with enzyme dysregulation (Riaz, 2020).

properties

IUPAC Name

N-[2-(5-acetylthiophen-2-yl)ethyl]-4-fluoro-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO3S2/c1-10-9-12(16)3-6-15(10)22(19,20)17-8-7-13-4-5-14(21-13)11(2)18/h3-6,9,17H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKIIAFYCTFDKSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NCCC2=CC=C(S2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.